molecular formula C6H9N3O B12556116 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one CAS No. 194487-53-1

2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12556116
CAS No.: 194487-53-1
M. Wt: 139.16 g/mol
InChI Key: ZJDZCJHYIDCALJ-UHFFFAOYSA-N
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Description

2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is a heterocyclic compound that features an imidazole ring with an amino group and a prop-2-en-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-allyl-2-aminobenzimidazole with alkyl bromoacetates can yield the desired imidazole derivative . The reaction typically proceeds at room temperature in acetone, but more challenging conditions may be required for different substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The amino and prop-2-en-1-yl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional functional groups, while substitution reactions can introduce new substituents to the amino or prop-2-en-1-yl groups.

Scientific Research Applications

2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the synthesis of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Allyl-2-aminobenzimidazole: Shares a similar imidazole structure but with different substituents.

    2-Amino-3-(2-butoxy-2-oxoethyl)-1-(prop-2-en-1-yl)-1H-benzimidazol-3-ylium chloride: Another derivative with a different functional group arrangement.

Uniqueness

2-Amino-3-(prop-2-en-1-yl)-3,5-dihydro-4H-imidazol-4-one is unique due to its specific combination of amino and prop-2-en-1-yl groups on the imidazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

194487-53-1

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-amino-1-prop-2-enyl-4H-imidazol-5-one

InChI

InChI=1S/C6H9N3O/c1-2-3-9-5(10)4-8-6(9)7/h2H,1,3-4H2,(H2,7,8)

InChI Key

ZJDZCJHYIDCALJ-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)CN=C1N

Origin of Product

United States

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